![molecular formula C22H15ClN4O3S2 B2686964 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251586-49-8](/img/no-structure.png)

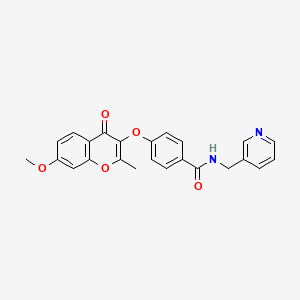

3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

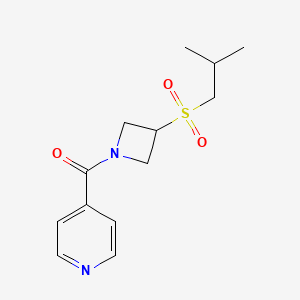

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of the thieno[3,2-d]pyrimidine-2,4-dione and 1,2,4-oxadiazole rings suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reaction conditions and the other reactants present. The chlorine atom on one of the phenyl rings could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction. The oxadiazole ring might be able to participate in cycloaddition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound could potentially have interesting optical and electronic properties due to the conjugated system of pi electrons .Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of thieno[2,3-d]pyrimidine compounds, including those similar in structure to 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione, has been reported with the aim of producing biologically active compounds. These compounds have shown high biological activities, acting as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Antimicrobial Applications

Substituted thienopyrimidines have been synthesized and evaluated for their antibacterial properties. The development of such compounds is driven by the need for new antimicrobials due to the increasing resistance to existing antibiotics (More, Chandra, Nargund, & Nargund, 2013).

Antifolate Inhibitors

2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which share a core structure with the compound of interest, have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds have been explored for their antitumor and antibacterial properties, indicating the broader therapeutic potential of the thienopyrimidine family (Gangjee et al., 1996).

Antiviral and Cytostatic Profiling

Thieno-fused 7-deazapurine ribonucleosides, structurally related to the compound , have demonstrated cytostatic and antiviral activities. These findings highlight the compound's potential in developing treatments against viral infections and cancer (Tichy et al., 2017).

Fluorescence Properties

The synthesis and solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been explored, demonstrating potential applications in materials science for the development of new fluorescent materials (Yokota et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to exhibit antiproliferative activities . Therefore, the primary targets of “3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione” could be certain proteins or enzymes involved in cell proliferation.

Mode of Action

The compound might interact with its targets by binding to their active sites, thereby inhibiting their function. This could lead to a disruption in the normal cell cycle and prevent the proliferation of cells .

Biochemical Pathways

The affected pathways would likely be those involved in cell proliferation and growth. The compound’s action could lead to the downregulation of these pathways, resulting in decreased cell proliferation .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in cell behavior, such as decreased proliferation or induced cell death .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl] group to the core. The synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core involves the condensation of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate followed by cyclization and further reactions to form the core. The attachment of the 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl] group involves the reaction of the core with appropriate reagents.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "ethyl acetoacetate", "4-chlorobenzaldehyde", "4-methylthiophenyl hydrazine", "thionyl chloride", "sodium azide", "sodium hydride", "methyl iodide", "2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester" ], "Reaction": [ "Condensation of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and catalytic amount of piperidine to form ethyl 2-(thiophen-2-yl)-4-oxobutanoate", "Cyclization of ethyl 2-(thiophen-2-yl)-4-oxobutanoate with thionyl chloride to form ethyl 2-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate", "Reaction of ethyl 2-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate with sodium azide in the presence of sodium hydride to form ethyl 2-(2-azidothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate", "Reduction of ethyl 2-(2-azidothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate with palladium on carbon in the presence of hydrogen to form ethyl 2-(2-aminothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate", "Reaction of ethyl 2-(2-aminothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate with 4-chlorobenzaldehyde and 4-methylthiophenyl hydrazine in the presence of acetic acid to form 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione", "Conversion of ethyl 2-(2-aminothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate to 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester by reaction with methyl iodide and sodium hydride" ] } | |

Numéro CAS |

1251586-49-8 |

Formule moléculaire |

C22H15ClN4O3S2 |

Poids moléculaire |

482.96 |

Nom IUPAC |

3-(4-chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H15ClN4O3S2/c1-31-16-8-2-13(3-9-16)20-24-18(30-25-20)12-26-17-10-11-32-19(17)21(28)27(22(26)29)15-6-4-14(23)5-7-15/h2-11H,12H2,1H3 |

Clé InChI |

QSKICEHKSQAJNQ-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxybenzenesulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2686881.png)

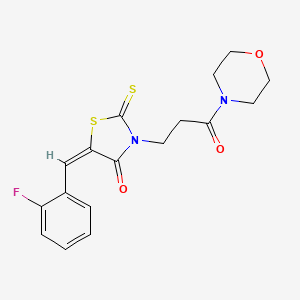

![1-(2,2-diphenylacetyl)-3-[(oxolan-2-yl)methyl]thiourea](/img/structure/B2686882.png)

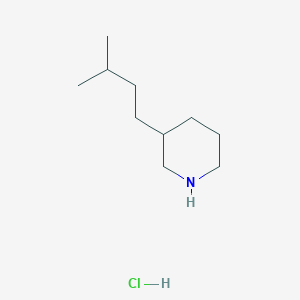

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2686885.png)

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686886.png)

![Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2686888.png)

![2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole](/img/structure/B2686892.png)

![N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2686893.png)

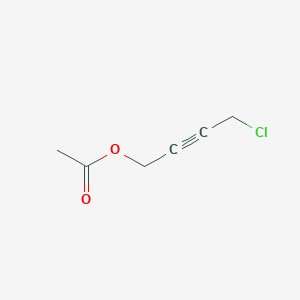

![3-(4-cyanophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2686904.png)